![molecular formula C18H15Cl2FN4OS2 B2835912 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1216603-56-3](/img/structure/B2835912.png)

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

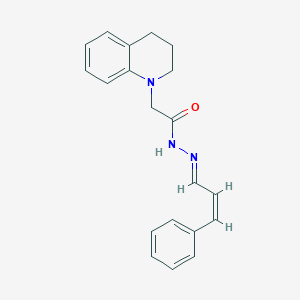

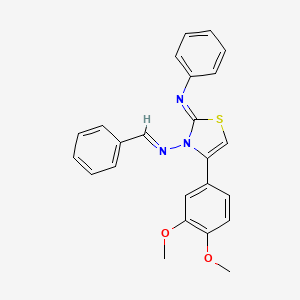

While I couldn’t find the specific synthesis process for your compound, imidazole derivatives can be synthesized using a variety of methods. One common method is the reaction of glyoxal, formaldehyde, and ammonia1.Molecular Structure Analysis

The compound contains an imidazole ring, a thiophene ring, and a benzo[d]thiazol-2-yl group. The presence of these groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazole ring, the thiophene ring, and the benzo[d]thiazol-2-yl group. Each of these groups can participate in different chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its basicity, while the thiophene and benzo[d]thiazol-2-yl groups could contribute to its aromaticity.Scientific Research Applications

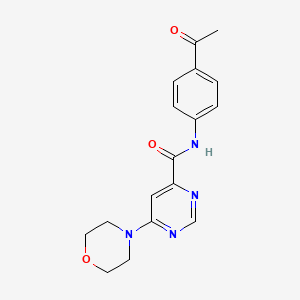

Nonpeptide Angiotensin II Receptor Antagonists

Research into nonpeptide angiotensin II receptor antagonists has led to the development of a series of N-(biphenylylmethyl)imidazoles demonstrating potent antihypertensive effects upon oral administration. These compounds, such as DuP 753, are in development for treating hypertension, indicating potential applications of similar compounds in cardiovascular disease management (Carini et al., 1991).

Stability and Structure of N-heterocyclic Carbene Precursors

Investigations into N-heterocyclic carbenes (NHCs) with increased π-acceptor character have shown the influence of electron delocalization on the stability and structure of potential NHC precursors. Compounds like 2-chloro-1,3-bis(fluorophenyl)imidazolidine-4,5-diones exhibit reactivity akin to alkyl halides, contributing to the understanding of NHC stability and electrophilicity (Hobbs et al., 2010).

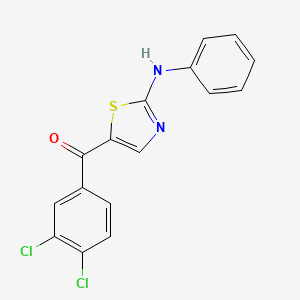

Antimicrobial Evaluation and Docking Studies

Synthesis and characterization of thiophene-2-carboxamides with tetrazol-thiophene structures have been conducted, leading to compounds with potential antimicrobial applications. These compounds undergo docking studies to understand their interaction with biological targets, highlighting their relevance in drug discovery and microbial resistance research (Talupur et al., 2021).

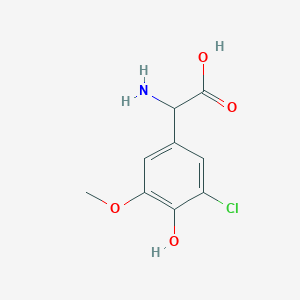

Anti-Microbial and Analgesic Activities

The synthesis of imidazolyl acetic acid derivatives has been explored for their anti-inflammatory and analgesic activities. Such studies underscore the potential therapeutic applications of similar compounds in treating inflammation and pain, contributing to the development of new analgesics and anti-inflammatory drugs (Khalifa & Abdelbaky, 2008).

Fluorescent Sensors for Metal Ions

Benzimidazole and benzothiazole conjugated Schiff bases have been developed as fluorescent sensors for Al3+ and Zn2+, showcasing the utility of such compounds in sensing and detection technologies. These findings pave the way for the development of sensitive, selective, and efficient fluorescent probes for metal ions, useful in environmental monitoring and bioimaging (Suman et al., 2019).

Safety And Hazards

Without specific safety data for this compound, it’s difficult to provide accurate information. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.

Future Directions

The study of imidazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicinal chemistry1.

Please note that this information is based on the general properties of the structural components of the compound. For detailed and specific information, experimental studies are needed.

properties

IUPAC Name |

5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4OS2.ClH/c19-16-5-4-14(26-16)17(25)24(8-1-7-23-9-6-21-11-23)18-22-13-3-2-12(20)10-15(13)27-18;/h2-6,9-11H,1,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSXUKZESMWKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)

![N-[[5-(Trifluoromethyl)-1H-imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2835840.png)

![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)

![N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide](/img/structure/B2835849.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)

![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)